![molecular formula C18H20O B1360590 3-(2,4-Dimethylphenyl)-4'-methylpropiophenone CAS No. 898793-57-2](/img/structure/B1360590.png)
3-(2,4-Dimethylphenyl)-4'-methylpropiophenone
Overview
Description
3-(2,4-Dimethylphenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 2,4-dimethylphenyl group and a 4’-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylbenzoyl chloride with 4-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 3-(2,4-Dimethylphenyl)-4’-methylpropiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Applications in Chemistry
3-(2,4-Dimethylphenyl)-4'-methylpropiophenone serves as an important intermediate in organic synthesis. It is particularly useful in the following areas:
- Catalysis : The compound enhances the efficiency of chemical reactions, particularly in cross-coupling reactions such as Suzuki–Miyaura coupling. This reaction is critical for forming carbon-carbon bonds in complex organic molecules.
- Synthesis of Specialty Chemicals : It is used to synthesize various derivatives that find applications in pharmaceuticals and agrochemicals.
Table 1: Catalytic Applications
Reaction Type | Role of Compound | Outcome |
---|---|---|
Suzuki–Miyaura Coupling | Catalyst precursor | High yields of products |
Synthesis of Tertiary Phosphines | Intermediate in phosphine synthesis | Tailored properties for catalysis |
Biological Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies have shown potential antimicrobial effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.16 to 0.68 µM.
- Anticancer Activity : Investigations suggest that this compound may possess antiproliferative effects on cancer cell lines, indicating its potential use in cancer therapeutics.
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Significant activity against MRSA | |
Anticancer | Antiproliferative effects |
Industrial Applications
In industrial settings, this compound is utilized for:
- Production of Specialty Chemicals : Its unique structure allows for the synthesis of various specialty chemicals that are crucial in different industries.
- Environmental Studies : The compound serves as a model for understanding the behavior of similar organic compounds regarding their degradation and interaction with environmental contaminants.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of derivatives similar to this compound. The results indicated significant efficacy against MRSA strains, highlighting the compound's potential for developing new antimicrobial agents.
Case Study 2: Synthesis Efficiency
In a comparative study on catalytic efficiency, the application of this compound in Suzuki–Miyaura coupling reactions resulted in high product yields, demonstrating its effectiveness as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-4’-methylpropiophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve the modulation of biochemical processes through binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
3-(2,4-Dimethylphenyl)-2-propanone: Similar structure but with a different position of the methyl group.
4’-Methylpropiophenone: Lacks the 2,4-dimethylphenyl group.
2,4-Dimethylacetophenone: Lacks the propiophenone backbone.
Uniqueness: 3-(2,4-Dimethylphenyl)-4’-methylpropiophenone is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific chemical properties.
Biological Activity
3-(2,4-Dimethylphenyl)-4'-methylpropiophenone, a compound belonging to the class of synthetic cathinones, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18O
- Molecular Weight : 254.33 g/mol
- IUPAC Name : 3-(2,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one
The structure comprises a propiophenone backbone with dimethyl and methyl substitutions on the phenyl rings, contributing to its unique chemical reactivity and biological interactions.
This compound exhibits several mechanisms of action that influence its biological activity:
- Electrophilic Reactions : The compound can act as an electrophile, engaging in nucleophilic substitution reactions with various biomolecules, potentially modifying their functions.
- Interaction with Neurotransmitter Systems : Similar to other synthetic cathinones, it may interact with dopamine and norepinephrine transporters, affecting neurotransmission and leading to stimulant effects .
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of structurally similar compounds. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains:
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | TBD | TBD |
2',5'-Dichloro-3-(3,5-dimethylphenyl)propiophenone | 16 | Moderate against E. faecium |
4-Methyl derivatives | <2 | Strong against S. aureus |
The presence of electron-withdrawing groups like chlorine has been associated with enhanced antimicrobial activity due to increased lipophilicity and reactivity .
Anticancer Activity
In vitro studies suggest that derivatives of the compound may exhibit anticancer properties. For instance:
- IC50 Values : A related compound demonstrated an IC50 value of 0.3 µM against certain cancer cell lines, indicating significant cytotoxicity .
- Mechanism : The anticancer activity may be attributed to the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies and Research Findings
- Case Study on Synthetic Cathinones : A retrospective analysis highlighted the clinical effects observed in patients using synthetic cathinones, including severe agitation and cardiovascular complications. Although specific data on this compound was not detailed, its classification within this group suggests similar risks .
- Comparative Studies : Research comparing various synthetic cathinones indicated that structural modifications significantly affect biological activity. For example, substituting methyl groups with halogens altered the potency and selectivity towards specific biological targets .
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-4-8-17(9-5-13)18(19)11-10-16-7-6-14(2)12-15(16)3/h4-9,12H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSNFTXQJOFRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644666 | |
Record name | 3-(2,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-57-2 | |
Record name | 3-(2,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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